
1-(3-Bromopropyl)-2-chloro-3-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-chloro-3-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-2-chloro-3-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethylbenzene followed by chlorination. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall productivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-2-chloro-3-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the halogen atoms, replacing them with hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dehalogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-chloro-3-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-ethylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl group can undergo metabolic transformations, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the ethyl group, leading to different reactivity and applications.
1-(3-Bromopropyl)-3-ethylbenzene: The position of the chlorine atom is different, affecting its chemical behavior.
1-(3-Chloropropyl)-2-bromo-3-ethylbenzene: The positions of the bromine and chlorine atoms are swapped, leading to variations in reactivity.
Uniqueness
1-(3-Bromopropyl)-2-chloro-3-ethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl group, allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C11H14BrCl |
|---|---|
Molekulargewicht |
261.58 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-chloro-3-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
InChI-Schlüssel |
AJJXMXQDTLHXGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CCCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)

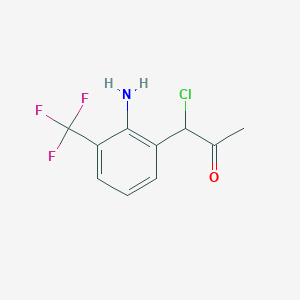


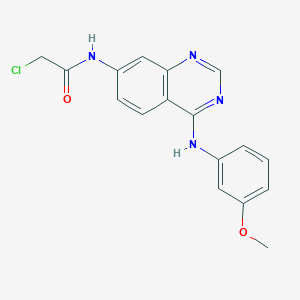
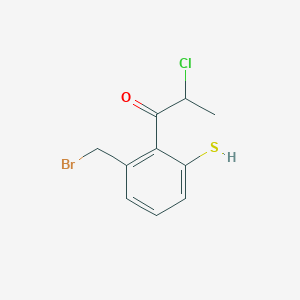

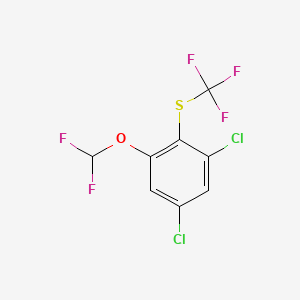
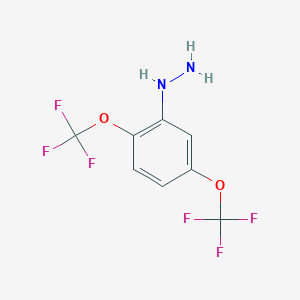

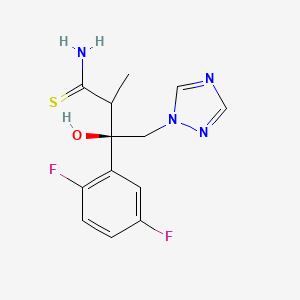
![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)
